
Benzyl 3-(tert-Butoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(tert-Butoxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(tert-Butoxy)benzoate can be achieved through esterification reactions. One common method involves the reaction of 3-(tert-Butoxy)benzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(tert-Butoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Benzyl 3-(tert-Butoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl 3-(tert-Butoxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the active benzoic acid derivative. The tert-butoxy group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Benzyl benzoate: Similar structure but lacks the tert-butoxy group.
tert-Butyl benzoate: Contains a tert-butyl group but lacks the benzyl moiety. Used in organic synthesis.
Benzyl 4-(tert-Butoxy)benzoate: Similar structure with the tert-butoxy group at the para position.
Uniqueness: Benzyl 3-(tert-Butoxy)benzoate is unique due to the presence of both benzyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
benzyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)21-16-11-7-10-15(12-16)17(19)20-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
Clé InChI |
BNULGFDCTMCALU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
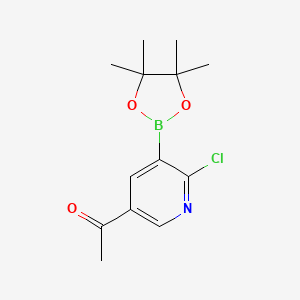
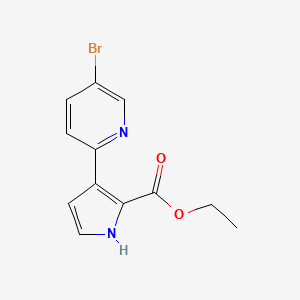

![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)


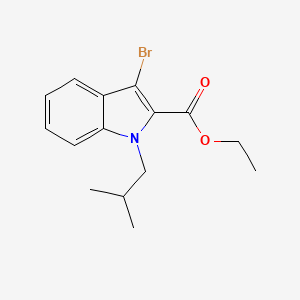
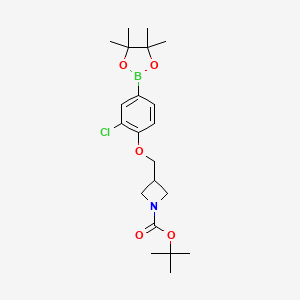
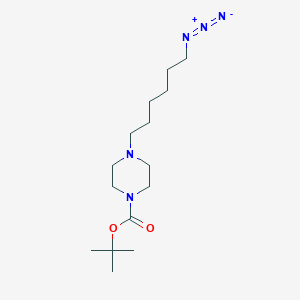

![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
